molecular formula C9H13NO5 B12661160 1-Acetamido-2,4-dioxopentyl acetate CAS No. 85237-85-0

1-Acetamido-2,4-dioxopentyl acetate

Cat. No.: B12661160
CAS No.: 85237-85-0
M. Wt: 215.20 g/mol
InChI Key: CQCUYOGWLHGGOR-UHFFFAOYSA-N
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Description

1-Acetamido-2,4-dioxopentyl acetate is an organic compound with the molecular formula C8H11NO4 It is known for its unique chemical structure, which includes an acetamido group and two dioxopentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetamido-2,4-dioxopentyl acetate can be synthesized through a multi-step chemical process. The synthesis typically involves the acylation of a suitable precursor with acetic anhydride in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Acetamido-2,4-dioxopentyl acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The acetamido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Acetamido-2,4-dioxopentyl acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-acetamido-2,4-dioxopentyl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • 2-Acetyl-3,5-dioxohexanamide
  • Hexanamide, 2-acetyl-3,5-dioxo-

Comparison: 1-Acetamido-2,4-dioxopentyl acetate is unique due to its specific acetamido and dioxopentyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

85237-85-0

Molecular Formula

C9H13NO5

Molecular Weight

215.20 g/mol

IUPAC Name

(1-acetamido-2,4-dioxopentyl) acetate

InChI

InChI=1S/C9H13NO5/c1-5(11)4-8(14)9(10-6(2)12)15-7(3)13/h9H,4H2,1-3H3,(H,10,12)

InChI Key

CQCUYOGWLHGGOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C(NC(=O)C)OC(=O)C

Origin of Product

United States

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